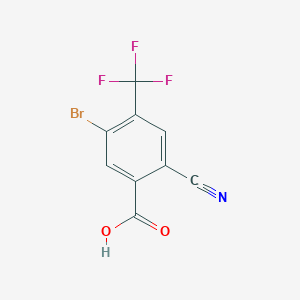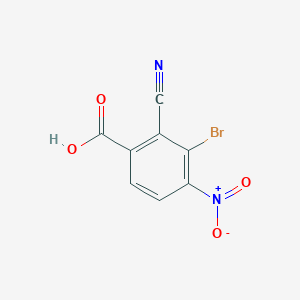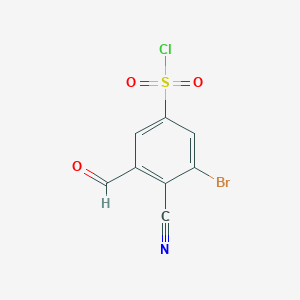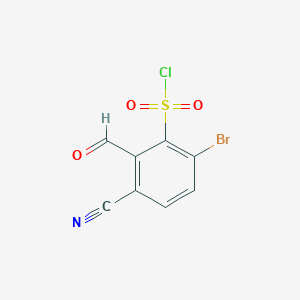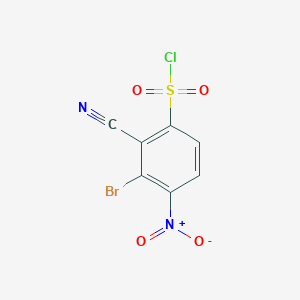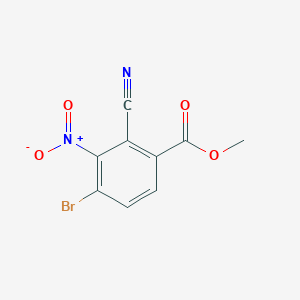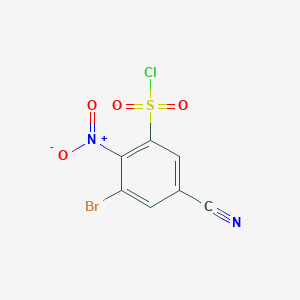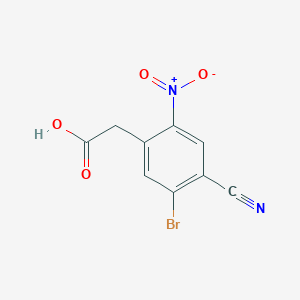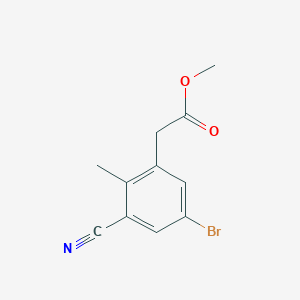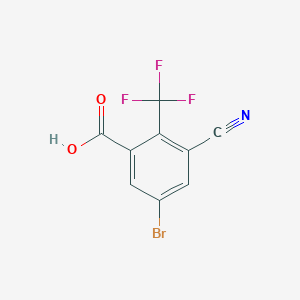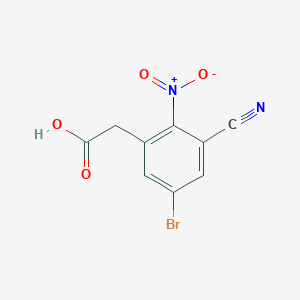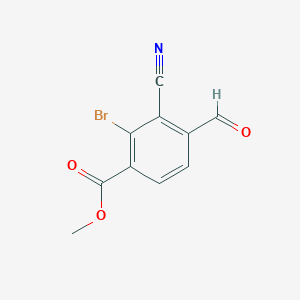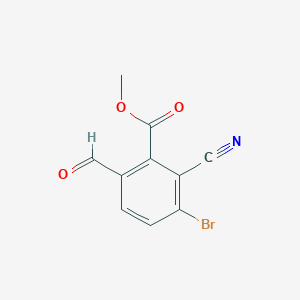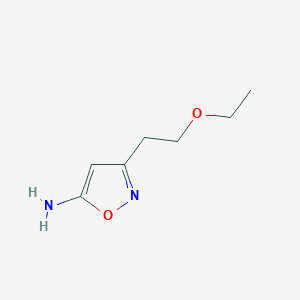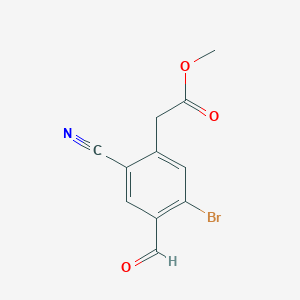
Methyl 5-bromo-2-cyano-4-formylphenylacetate
Vue d'ensemble
Description
Methyl 5-bromo-2-cyano-4-formylphenylacetate is an organic compound belonging to the class of esters. Its chemical formula is C<sub>11</sub>H<sub>8</sub>BrNO<sub>3</sub> , with a molecular weight of approximately 282.09 g/mol 1. This compound has garnered attention in scientific research, particularly in the fields of organic synthesis and medicinal chemistry2.
Synthesis Analysis
The synthesis of Methyl 5-bromo-2-cyano-4-formylphenylacetate involves specific chemical reactions. While I don’t have access to specific papers, the general synthetic route would likely include bromination, cyano group introduction, and formylation steps. Researchers may employ various reagents and conditions to achieve the desired product. Detailed experimental procedures can be found in relevant literature.
Molecular Structure Analysis
The molecular structure of Methyl 5-bromo-2-cyano-4-formylphenylacetate consists of a phenyl ring substituted with bromine, cyano, and formyl groups. The ester linkage connects the phenylacetate moiety. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software or X-ray crystallography.
Chemical Reactions Analysis
- Bromination : The bromine atom replaces a hydrogen atom on the phenyl ring, resulting in the introduction of the bromine substituent.
- Cyano Group Introduction : The cyano group (CN) is added to the phenyl ring, enhancing the compound’s reactivity and potential applications.
- Formylation : The formyl group (CHO) is attached to the phenylacetate portion, contributing to the overall structure.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point provides insight into its crystalline behavior.
- Solubility : Investigating its solubility in various solvents aids in understanding its practical applications.
- Stability : Assessing stability under different conditions (e.g., temperature, pH) is crucial for handling and storage.
Safety And Hazards
As with any chemical compound, safety precautions are essential:
- Toxicity : Evaluate its toxicity profile through animal studies or in vitro assays.
- Handling : Use appropriate protective gear (gloves, goggles) when working with this compound.
- Storage : Store in a cool, dry place away from incompatible materials.
Orientations Futures
Future research could focus on:
- Biological Activity : Investigate potential therapeutic applications (e.g., anticancer, antimicrobial).
- Derivatives : Synthesize derivatives to enhance specific properties.
- Structure-Activity Relationship : Explore how structural modifications impact activity.
Propriétés
IUPAC Name |
methyl 2-(5-bromo-2-cyano-4-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-3-10(12)9(6-14)2-8(7)5-13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYFKCWUNRVDLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1C#N)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-cyano-4-formylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



